N-piperidin-3-ylpyrrolidine-1-carboxamide;hydrochloride
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Overview
Description
N-piperidin-3-ylpyrrolidine-1-carboxamide;hydrochloride is a chemical compound that features a piperidine and pyrrolidine moiety. Piperidine is a six-membered heterocyclic amine, while pyrrolidine is a five-membered heterocyclic amine. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-piperidin-3-ylpyrrolidine-1-carboxamide;hydrochloride typically involves the reaction of piperidine derivatives with pyrrolidine derivatives under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the amide bond between the piperidine and pyrrolidine rings. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch synthesis. The reaction conditions in continuous flow synthesis are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-piperidin-3-ylpyrrolidine-1-carboxamide;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the compound, such as N-oxide forms.
Reduction: Reduced forms of the compound, such as amine derivatives.
Substitution: Substituted derivatives where the nucleophile has replaced a specific group in the molecule.
Scientific Research Applications
N-piperidin-3-ylpyrrolidine-1-carboxamide;hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-piperidin-3-ylpyrrolidine-1-carboxamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds that contain the piperidine moiety and exhibit similar chemical properties.
Pyrrolidine derivatives: Compounds that contain the pyrrolidine moiety and have similar reactivity.
Uniqueness
N-piperidin-3-ylpyrrolidine-1-carboxamide;hydrochloride is unique due to the combination of both piperidine and pyrrolidine moieties in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to compounds that contain only one of these moieties.
Properties
IUPAC Name |
N-piperidin-3-ylpyrrolidine-1-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.ClH/c14-10(13-6-1-2-7-13)12-9-4-3-5-11-8-9;/h9,11H,1-8H2,(H,12,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIZOZAWWPEHSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2CCCNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)NC2CCCNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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